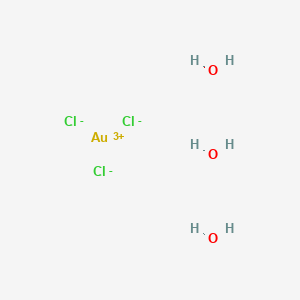
Gold(III)chloridetrihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is an inorganic compound with the chemical formula HAuCl₄·3H₂O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Gold(III) chloride trihydrate can be synthesized through several methods. One common method involves the dissolution of metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The resulting solution is then evaporated to yield gold(III) chloride trihydrate crystals. Industrial production often involves the direct chlorination of gold at elevated temperatures, followed by hydration to form the trihydrate.
Análisis De Reacciones Químicas
Gold(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: It can participate in ligand exchange reactions, where chloride ions are replaced by other ligands.
Common reagents used in these reactions include reducing agents like sodium borohydride and hydrazine, and organic solvents such as ethanol and ether. Major products formed from these reactions include metallic gold and various gold complexes.
Aplicaciones Científicas De Investigación
Gold(III) chloride trihydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of gold-based drugs for the treatment of diseases such as rheumatoid arthritis.
Medicine: It is employed in diagnostic techniques, including immunochromatography for the detection of antibodies.
Industry: It is used in the production of high-purity gold and in electroplating processes.
Mecanismo De Acción
The mechanism of action of gold(III) chloride trihydrate involves its ability to form complexes with various biological molecules. It can interact with proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications.
Comparación Con Compuestos Similares
Gold(III) chloride trihydrate can be compared with other gold compounds such as gold(I) chloride and gold(III) bromide. Unlike gold(I) chloride, which has a +1 oxidation state, gold(III) chloride trihydrate has a +3 oxidation state, making it a stronger oxidizing agent. Gold(III) bromide is similar in structure and reactivity but contains bromide ions instead of chloride ions, which can lead to different chemical behaviors.
Similar compounds include:
- Gold(I) chloride (AuCl)
- Gold(III) bromide (AuBr₃)
- Gold(III) fluoride (AuF₃)
These comparisons highlight the unique properties of gold(III) chloride trihydrate, particularly its high solubility and strong oxidizing ability.
Propiedades
Número CAS |
16961-25-4; 916735-72-3 |
|---|---|
Fórmula molecular |
AuCl3H6O3 |
Peso molecular |
357.36 |
Nombre IUPAC |
gold(3+);trichloride;trihydrate |
InChI |
InChI=1S/Au.3ClH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Clave InChI |
ZFGJFDFUALJZFF-UHFFFAOYSA-K |
SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Au+3] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















